5-Hexylcyclopent-2-EN-1-one
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Overview
Description
5-Hexylcyclopent-2-EN-1-one is an organic compound characterized by a cyclopentene ring substituted with a hexyl group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexylcyclopent-2-EN-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hexylmagnesium bromide with cyclopent-2-en-1-one in the presence of a catalyst such as copper(I) iodide. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the preparation of hexylmagnesium bromide, followed by its reaction with cyclopent-2-en-1-one in a controlled environment. The product is then subjected to purification steps, including distillation and chromatography, to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-Hexylcyclopent-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or esters.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclopentenones.
Scientific Research Applications
5-Hexylcyclopent-2-EN-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its unique aroma.
Mechanism of Action
The mechanism of action of 5-Hexylcyclopent-2-EN-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the hexyl group can interact with hydrophobic pockets in proteins, influencing their function. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
Cyclopent-2-en-1-one: Lacks the hexyl group, making it less hydrophobic.
Hexylcyclopentane: Lacks the ketone group, reducing its reactivity.
Cyclohex-2-en-1-one: Has a six-membered ring, altering its chemical properties.
Uniqueness
5-Hexylcyclopent-2-EN-1-one is unique due to the presence of both the hexyl group and the ketone functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
87506-18-1 |
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Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
5-hexylcyclopent-2-en-1-one |
InChI |
InChI=1S/C11H18O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h6,9-10H,2-5,7-8H2,1H3 |
InChI Key |
IAGHHISKASVTBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CC=CC1=O |
Origin of Product |
United States |
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